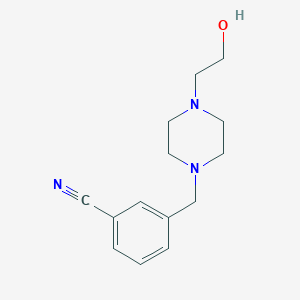
3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile typically involves the reaction of 4-(2-hydroxyethyl)piperazine with a suitable benzonitrile derivative. One common method involves the use of a Mannich reaction, where the piperazine derivative is reacted with formaldehyde and a benzonitrile compound under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the piperazine ring under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biology: The compound can be used in the development of probes for biological imaging and as a ligand in receptor studies.
Materials Science: It is employed in the synthesis of polymers and materials with specific electronic or optical properties.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyethyl group can enhance the compound’s solubility and bioavailability, while the benzonitrile moiety can interact with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)piperazine: A simpler analog without the benzonitrile group.
Benzonitrile: Lacks the piperazine and hydroxyethyl groups.
N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid (HEPES): Contains a piperazine ring with different substituents.
Uniqueness
3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxyethyl and benzonitrile groups allows for versatile applications in various fields, distinguishing it from simpler analogs .
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C14H19N3O/c15-11-13-2-1-3-14(10-13)12-17-6-4-16(5-7-17)8-9-18/h1-3,10,18H,4-9,12H2 |
InChI Key |
PFCOUNVGHGOKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


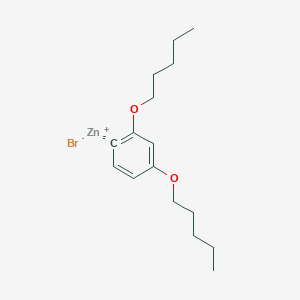
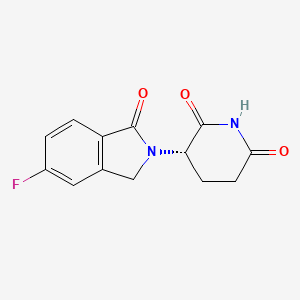
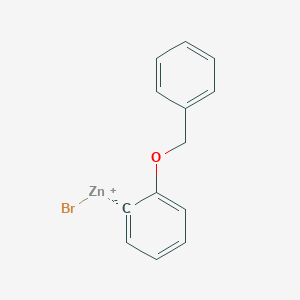
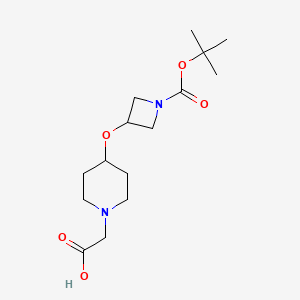
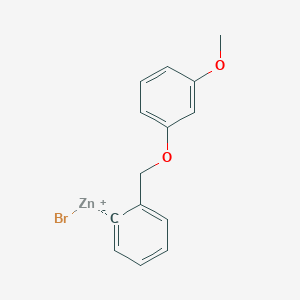
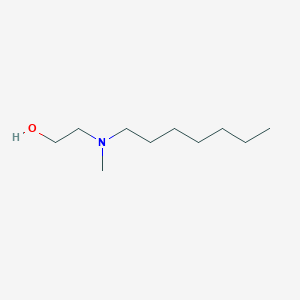
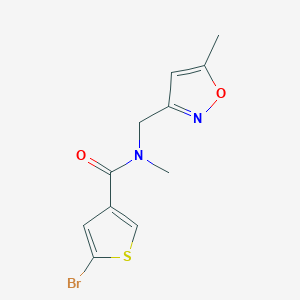
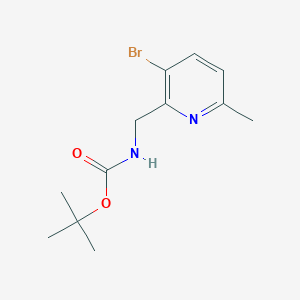
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B14895635.png)
![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
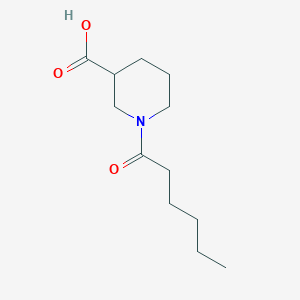
![[4-[(1S,11S,12R,16S)-11-acetyl-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B14895643.png)
![7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)

